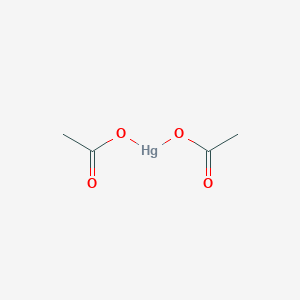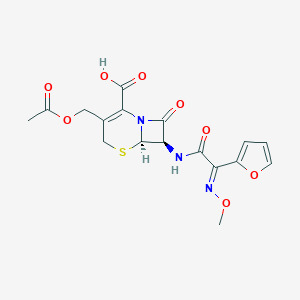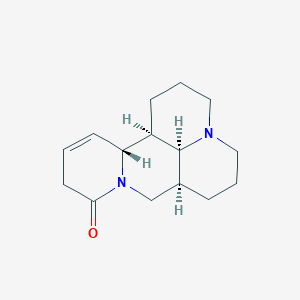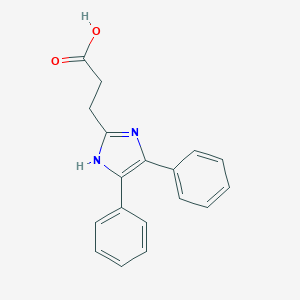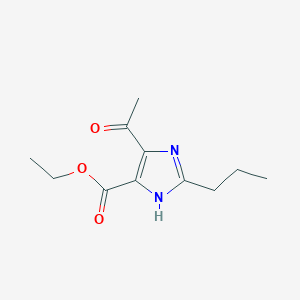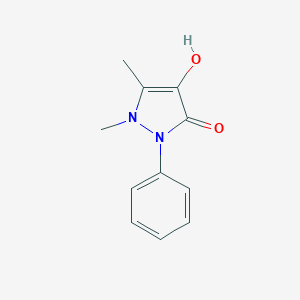
4-羟基安替比林
描述
4-羟基安替比林: 4-羟基非那西酮 ,也称为NSC 174055 ,是安替比林的主要代谢产物。 它主要用作生物分布促进剂,增强某些化合物在脑内的分布 .
科学研究应用
4-羟基安替比林在科学研究中具有广泛的应用:
化学: 用作分析化学中的标准品,用于研究代谢途径。
生物学: 用于与酶活性及代谢过程相关的研究。
医学: 研究其在增强药物向大脑递送方面的潜在作用。
工业: 用于开发药物和其他化工产品
作用机制
4-羟基安替比林通过增加血脑屏障的通透性,充当生物分布促进剂。 这增强了脑内胞磷酰胆碱和安替比林等化合物的分布。 该化合物与特定分子靶标和途径相互作用以实现这种效果 .
与相似化合物的比较
相似化合物:
安替比林: 4-羟基安替比林的母体化合物。
胞磷酰胆碱: 通常与 4-羟基安替比林联合使用以研究生物分布。
硫喷妥钠: 另一种其分布受到 4-羟基安替比林增强的化合物
独特性: 4-羟基安替比林由于其显著增强其他化合物在脑内的分布的能力而独一无二,这使其成为研究和治疗应用中的宝贵工具 .
生化分析
Biochemical Properties
4-Hydroxyantipyrine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of antipyrine, a process that involves oxidative deamination
Cellular Effects
The effects of 4-Hydroxyantipyrine on cells and cellular processes are complex and multifaceted. It has been found to influence the pharmacokinetics of antipyrine in animal models . Specifically, it has been observed to decelerate the plasma elimination of intravenously administered antipyrine under certain conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyantipyrine can change over time. For instance, it has been observed that the plasma elimination of antipyrine is significantly decelerated under a steady-state concentration of 4-Hydroxyantipyrine
Metabolic Pathways
4-Hydroxyantipyrine is involved in the metabolic pathways of antipyrine . It is typically formed during the oxidative deamination of aminopyrine
准备方法
合成路线和反应条件: 4-羟基安替比林是通过氨基比林的氧化脱氨合成。 该反应涉及在受控条件下使用氧化剂来获得所需的产物 .
工业生产方法: 4-羟基安替比林的工业生产通常涉及大规模氧化过程,以确保高纯度和高产率。 然后通过结晶或其他分离技术对化合物进行纯化 .
化学反应分析
反应类型: 4-羟基安替比林会发生各种化学反应,包括:
氧化: 该化合物可以进一步氧化形成不同的衍生物。
还原: 它可以在特定条件下还原以产生其他代谢产物。
常用试剂和条件:
氧化剂: 用于初始合成和进一步氧化反应。
还原剂: 用于还原反应以修饰化合物。
取代试剂: 可以使用各种试剂引入新的官能团
形成的主要产物:
氧化衍生物: 通过氧化反应形成。
还原代谢产物: 通过还原过程产生。
取代化合物: 由取代反应产生
相似化合物的比较
Antipyrine: The parent compound from which 4-Hydroxyantipyrine is derived.
Citicoline: Often used in conjunction with 4-Hydroxyantipyrine to study biodistribution.
Thiopental Sodium: Another compound whose distribution is enhanced by 4-Hydroxyantipyrine
Uniqueness: 4-Hydroxyantipyrine is unique due to its ability to significantly enhance the distribution of other compounds within the brain, making it a valuable tool in both research and therapeutic applications .
属性
IUPAC Name |
4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVPTPMWXJSBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168242 | |
| Record name | 4-Hydroxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-63-5 | |
| Record name | 4-Hydroxyantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1672-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyantipyrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)


